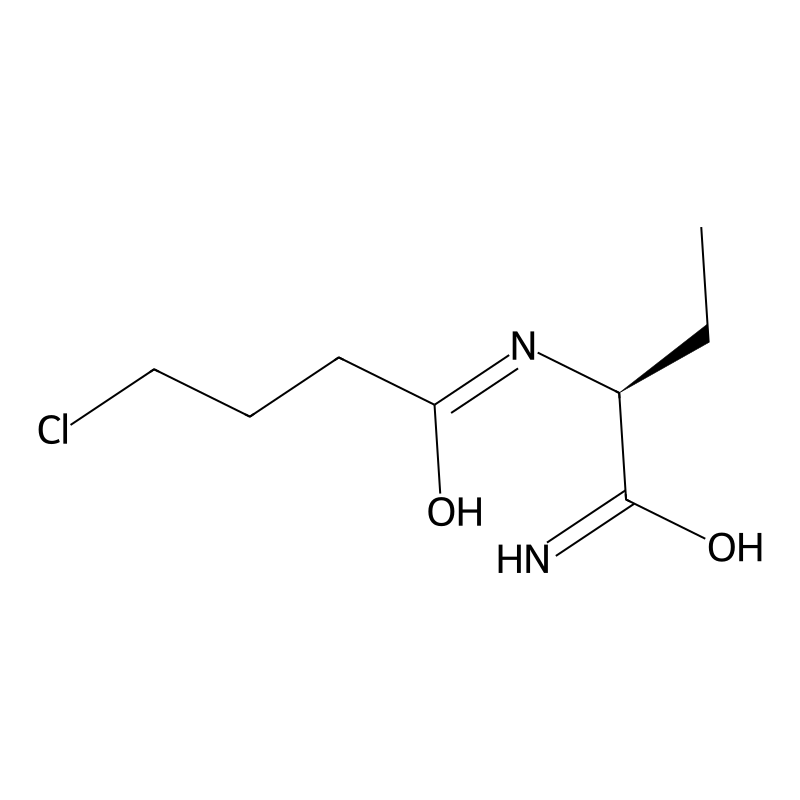

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Pharmaceutical Field: Levetiracetam Related Compound A

Synthetic Cannabinoids: ADB-BUTINACA Metabolite Profiling

Methods of Application: The metabolites of ADB-BUTINACA were characterized in human liver microsomes using liquid chromatography Orbitrap mass spectrometry analysis.

Results or Outcomes: Fifteen metabolites of ADB-BUTINACA were identified with key biotransformations being hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination.

Antiepileptic Drug: Brivaracetam

Summary of Application: “(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide” is used in the synthesis of Brivaracetam, an antiepileptic drug.

Methods of Application: The synthetic approach for the preparation of Brivaracetam involves biocatalytic resolution with fine screening of different enzymes.

Pharmaceutical Testing: Reference Standard

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a synthetic compound characterized by its unique structural features, which include an amino group, a ketone, and a chlorinated butanamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and interactions with various biological systems.

There is no known mechanism of action for (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide) as it is not a therapeutic agent itself.

The chemical behavior of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide can be understood through various types of reactions:

- Synthesis Reactions: This compound can be synthesized through condensation reactions involving amino acids and chlorinated butyric acid derivatives.

- Hydrolysis Reactions: The amide bond can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid and amine.

- Redox Reactions: Depending on the substituents and conditions, this compound may participate in oxidation-reduction reactions, particularly involving the amino group.

These reactions are essential for understanding the compound's stability and reactivity in biological systems

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide exhibits significant biological activity that can be classified into various categories: The biological activity is often assessed through bioassays that measure the compound's efficacy against specific targets .

The synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide can be achieved through several methodologies:

- Direct Amide Formation: Reacting 4-chlorobutyric acid with an appropriate amino acid under dehydrating conditions.

- Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amide bond from the carboxylic acid and amine.

- Chiral Synthesis Techniques: Employing chiral catalysts or reagents to ensure the (S) configuration is maintained during synthesis.

These methods highlight the importance of controlling stereochemistry in synthesizing biologically active compounds .

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide has potential applications in several fields:

- Pharmaceutical Development: Its biological properties make it a candidate for drug development, particularly in treating infections or oxidative stress-related diseases.

- Biochemical Research: The compound can serve as a tool for studying enzyme interactions and metabolic pathways.

- Agricultural Chemistry: Its antimicrobial properties could be explored for developing agricultural biocontrol agents.

These applications underscore its versatility as a chemical entity in both research and practical applications .

Interaction studies are crucial for understanding how (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide behaves in biological systems:

- Protein Binding Studies: Investigating how this compound binds to proteins can elucidate its mechanism of action.

- Cellular Uptake Studies: Understanding how effectively the compound is absorbed by cells can inform its bioavailability and therapeutic potential.

- Metabolic Pathway Analysis: Identifying how this compound is metabolized within organisms can reveal its pharmacokinetics and potential side effects.

Such studies are essential for predicting the behavior of this compound in vivo .

Several compounds share structural or functional similarities with (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(1-Aminoethyl)butanamide | Amino group, butanamide | Potential neuroprotective effects |

| 4-Chlorobutyric acid | Chlorinated carbon chain | Used as an intermediate in organic synthesis |

| N-(2-Aminoethyl)butyramide | Amino group, butyramide | Exhibits different pharmacological profiles |

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is unique due to its specific stereochemistry and potential dual activity as both an antimicrobial agent and an antioxidant, setting it apart from other similar compounds .

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide possesses the molecular formula C₈H₁₅ClN₂O₂ with a molecular weight of 206.67 grams per mole [1] [2]. The compound exhibits a defined stereochemical configuration at a single chiral center, designated with the (S) absolute configuration [8]. The structural representation can be expressed through the SMILES notation as CCC@HC(=O)N, which clearly indicates the stereochemical arrangement around the chiral carbon atom [2].

The molecule contains two primary functional groups: a primary amide group (-CONH₂) and a secondary amide linkage connecting the butyl chain to the chlorobutanoyl moiety [1] [3]. The stereochemical configuration is established at the second carbon of the butyl chain, where the amino-carbonyl group is attached [2] [8]. This chiral center possesses one of one defined stereocenters within the molecular framework, establishing the absolute stereochemistry of the compound [8].

The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is (2S)-2-(4-chlorobutanoylamino)butanamide [2] [10]. The InChI key for this compound is QBJNYRYTZPBHFT-LURJTMIESA-N, providing a unique identifier for the specific stereoisomer [2] [8].

Physicochemical Parameters

Melting and Boiling Points

The melting point of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide has been experimentally determined to be in the range of 126-132°C [9]. This relatively high melting point is characteristic of primary amides, which typically exhibit elevated melting points due to strong intermolecular hydrogen bonding between amide groups [27].

The boiling point of this compound has been predicted using computational methods to be 453.2±30.0°C [3] [6]. This predicted value aligns with the general trend observed for amides, where boiling points are significantly higher than those of alcohols with similar molar mass due to the extensive hydrogen bonding network formed by the amide functional groups [27]. The presence of the chlorine substituent and the additional amide functionality contribute to the elevated boiling point through enhanced intermolecular interactions [29].

Solubility Profile

The solubility characteristics of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide demonstrate preference for polar protic solvents, particularly methanol [10]. This solubility pattern is consistent with the polar nature of the compound, which contains both amide functional groups capable of hydrogen bonding interactions [27].

The compound's polar surface area has been calculated to be 76.67 square Angstroms, indicating substantial polar character that influences its solubility behavior [4]. The LogP value of 2.37550 suggests moderate lipophilicity, balancing between hydrophilic amide groups and the hydrophobic alkyl and chloroalkyl chains [4].

Density and Physical State

At ambient temperature, (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide exists as a solid with an off-white to white crystalline appearance [10] [11]. The predicted density of the compound is 1.154±0.06 grams per cubic centimeter [3] [6], which is typical for organic compounds containing heteroatoms and multiple functional groups.

The physical state as a solid at room temperature is consistent with the presence of primary amide functionality, which promotes strong intermolecular hydrogen bonding networks [27]. Storage recommendations specify refrigeration at 2-8°C to maintain compound stability and prevent degradation [10] [2].

Spectroscopic Characterization

Infrared Spectroscopy Analysis

The infrared spectrum of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide exhibits characteristic absorption bands that confirm the presence of primary amide functionality [11]. The Amide I band, corresponding to the carbonyl stretching vibration, appears in the region of 1670-1640 wavenumbers per centimeter [17] [20]. This frequency range is typical for primary amides where the carbon-oxygen double bond exhibits reduced stretching frequency compared to simple ketones due to resonance stabilization [17].

The Amide II band, arising from nitrogen-hydrogen bending vibrations, is observed in the 1650-1620 wavenumbers per centimeter region [17] [20]. This band typically exhibits moderate to strong intensity and is characteristic of primary amide compounds [26]. The nitrogen-hydrogen stretching vibrations for the primary amide group appear as two distinct bands in the 3350-3180 wavenumbers per centimeter region, corresponding to symmetric and asymmetric stretching modes [20] [26].

Additional spectral features include carbon-hydrogen stretching vibrations in the alkyl regions and carbon-chlorine stretching vibrations, which contribute to the overall fingerprint region of the spectrum [17].

Nuclear Magnetic Resonance Spectroscopic Profiles

The proton nuclear magnetic resonance spectrum of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide displays characteristic chemical shifts that reflect the molecular environment of hydrogen atoms [11]. The alpha protons adjacent to the carbonyl groups resonate in the 2.0-3.0 parts per million region, consistent with the deshielding effect of the electron-withdrawing carbonyl functionality [17] [18].

The methyl protons of the ethyl group attached to the chiral center appear as a triplet in the upfield region, typically around 1.0-1.5 parts per million [18]. The methylene protons of the chlorobutyl chain exhibit complex multipicity patterns due to their proximity to the electronegative chlorine atom and the carbonyl group [18].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signals in the characteristic range of 170-185 parts per million for amide carbonyls [18]. The chiral carbon bearing the amide group appears in the aliphatic region, while the chlorine-bearing carbon exhibits a distinctive downfield shift due to the electronegativity of the halogen substituent [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide reveals fragmentation patterns characteristic of primary amides [19]. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of the compound [1]. Alpha cleavage represents the predominant fragmentation pathway, resulting in the formation of characteristic fragment ions [19].

Primary amides typically exhibit a diagnostic fragment at mass-to-charge ratio 44, corresponding to the [CONH₂]⁺ ion [19]. Additional fragmentation occurs through loss of the chlorobutyl chain, generating fragments that assist in structural confirmation [19]. The presence of the chlorine atom introduces characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [19].

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is primarily governed by the presence of multiple reactive functional groups . The primary amide functionality exhibits typical amide reactivity, including susceptibility to hydrolysis under both acidic and basic conditions [24]. Under acidic conditions, the amide undergoes protonation at the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by water molecules [24].

The chloroalkyl substituent introduces additional reactivity through nucleophilic substitution reactions . The carbon-chlorine bond serves as a leaving group in substitution reactions with various nucleophiles, including amines, thiols, and alkoxides . This reactivity pattern is characteristic of primary alkyl halides, which readily undergo both substitution and elimination reactions under appropriate conditions [16].

The secondary amide linkage connecting the two portions of the molecule demonstrates stability under mild conditions but can undergo hydrolysis under forcing conditions [24]. The stereochemical integrity at the chiral center remains preserved under most reaction conditions, although racemization may occur under strongly basic conditions at elevated temperatures [23].

Stability Under Various Conditions

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide exhibits moderate stability under ambient conditions when properly stored [2] [10]. The compound demonstrates thermal stability up to its melting point range of 126-132°C, beyond which decomposition may occur [9]. Thermal analysis of similar chloroalkyl amide compounds indicates that decomposition typically involves elimination of hydrogen chloride and subsequent cyclization or polymerization reactions [25].

The compound shows stability in neutral aqueous solutions at room temperature but undergoes hydrolysis under strongly acidic or basic conditions [24]. The rate of hydrolysis increases with temperature and extreme hydrogen ion concentrations [24]. In organic solvents, particularly polar protic solvents like methanol, the compound maintains stability for extended periods when stored at reduced temperatures [10].

Photostability studies indicate that the compound should be protected from direct sunlight and stored in amber containers to prevent photodegradation [2]. The presence of the carbonyl chromophore makes the compound susceptible to photochemical reactions under ultraviolet irradiation [25].

pKa and Acid-Base Properties

The acid-base properties of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide are characterized by a predicted pKa value of 14.54±0.46 [3] [6]. This value reflects the very weak acidity of the amide protons, which is typical for primary and secondary amides [21]. The high pKa value indicates that the compound does not readily donate protons under physiological conditions and behaves as a very weak acid [21].

The amide functionality can act as a hydrogen bond donor through the nitrogen-hydrogen bonds and as a hydrogen bond acceptor through the carbonyl oxygen atoms [21]. This dual functionality contributes to the compound's interaction with biological systems and its solubility characteristics in polar solvents [27].

The presence of the electron-withdrawing chloroalkyl group slightly increases the acidity of the amide protons compared to simple alkyl amides, though the effect is modest due to the distance between the chlorine atom and the amide functionality [21]. The compound does not exhibit significant basicity, as the nitrogen lone pairs are extensively delocalized into the adjacent carbonyl groups [21].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₈H₁₅ClN₂O₂ | Experimental |

| Molecular Weight | 206.67 g/mol | Calculated |

| Melting Point | 126-132°C | Experimental |

| Boiling Point | 453.2±30.0°C | Predicted |

| Density | 1.154±0.06 g/cm³ | Predicted |

| pKa | 14.54±0.46 | Predicted |

| LogP | 2.37550 | Calculated |

| Polar Surface Area | 76.67 Ų | Calculated |

Industrial synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide employs several established pathways that prioritize scalability, cost-effectiveness, and regulatory compliance. The traditional acyl chloride route represents the most widely implemented industrial approach, utilizing 4-chlorobutyryl chloride as the key acylating agent [1] [2]. This pathway operates at scales of 100-1000 kg per batch with production costs ranging from 25-45 dollars per kilogram [3].

The conventional industrial synthesis begins with the preparation of 4-chlorobutyryl chloride from γ-butyrolactone through chlorination using thionyl chloride in the presence of zinc chloride catalyst [2] [4]. The process involves heating γ-butyrolactone and zinc chloride at 55-60°C for 1 hour, followed by slow addition of thionyl chloride at 60°C and subsequent temperature elevation to 80°C over 5-6 hours [2]. This methodology produces 4-chlorobutyryl chloride with high purity suitable for pharmaceutical applications [5] [6].

The coupling reaction between 4-chlorobutyryl chloride and (S)-2-aminobutanoic acid derivatives requires careful temperature control and inert atmosphere to prevent racemization [7] [8]. Industrial processes typically employ dichloromethane or tetrahydrofuran as solvents, with reaction temperatures maintained at 25-40°C to preserve stereochemical integrity [3]. The coupling proceeds through nucleophilic acyl substitution, yielding the target compound with enantiomeric excess exceeding 98% [9].

EDC/HOBt coupling methodology provides an alternative industrial approach, particularly advantageous for smaller scale productions of 50-500 kg per batch [10]. This pathway utilizes N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole as coupling reagents, offering improved safety profiles compared to acyl chloride methods [11]. However, the increased production costs of 35-65 dollars per kilogram and extended lead times of 5-10 days limit its application to specialized pharmaceutical intermediates [3].

Continuous flow synthesis represents an emerging industrial pathway offering significant advantages in terms of process control and waste reduction [12] [11]. Flow chemistry systems enable precise temperature and residence time control, leading to improved yields and reduced byproduct formation [13]. The continuous nature allows for scales of 1-50 kg with production costs of 30-55 dollars per kilogram, though capital equipment investments remain substantial [3].

Laboratory-Scale Preparation Methods

Laboratory-scale synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide encompasses diverse methodologies tailored for research and development applications. These approaches prioritize synthetic flexibility, rapid optimization, and analytical characterization over large-scale production considerations.

Stereoselective amide coupling represents the most widely employed laboratory method, utilizing protected amino acid derivatives and acyl chlorides under controlled conditions [14] [15]. The synthesis typically begins with (S)-2-aminobutanoic acid or its protected derivatives, which undergo coupling with 4-chlorobutyryl chloride in the presence of base catalysts such as triethylamine or N,N-diisopropylethylamine [16]. Reaction conditions involve dichloromethane or tetrahydrofuran as solvents at temperatures of 0-25°C, with reaction times ranging from 1-4 hours [3].

Microwave-assisted synthesis provides rapid access to the target compound under optimized conditions [17] [18]. This methodology employs microwave irradiation to accelerate the coupling reaction between carboxylic acid derivatives and amines, reducing reaction times to 5-15 minutes while maintaining high yields of 80-95% [17]. The solvent-free approach using ceric ammonium nitrate as catalyst represents a particularly attractive green chemistry option for laboratory applications [18].

Mechanochemical synthesis offers an environmentally benign alternative utilizing solid-state reactions without organic solvents [19]. The method employs uronium-based coupling reagents such as COMU or TCFH in combination with potassium dihydrogen phosphate, delivering amides in 70-96% yields within 30-90 minutes [19]. This approach maintains stereochemical integrity and eliminates the need for extensive purification procedures typical of solution-phase methods.

Solution-phase direct amidation methods utilize various activating agents to facilitate amide bond formation under mild conditions [10]. Sodium tert-butoxide-mediated synthesis enables direct coupling of unactivated esters with amines at room temperature, providing yields of 70-95% without transition metal catalysts [10]. The environmentally friendly workup procedure circumvents organic solvents and chromatographic purification in most cases.

Stereoselective Synthesis Approaches

The stereoselective synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide requires careful control of reaction parameters to achieve high enantiomeric excess while maintaining synthetic efficiency. Multiple approaches have been developed to address the challenges associated with maintaining stereochemical integrity during amide bond formation.

Rhodium-catalyzed carbene insertion represents a breakthrough methodology for enantioselective amide synthesis [14] [16]. This approach utilizes an achiral rhodium catalyst in combination with chiral squaramide co-catalysts to achieve N-alkylation of primary amides through carbene N-H insertion reactions [14]. The methodology features mild conditions with reaction times of 1 minute and excellent enantioselectivity exceeding 96% [16]. Mechanistic studies reveal that non-covalent interactions between the catalyst and reaction intermediates play critical roles in stereochemical control [14].

Copper-catalyzed asymmetric synthesis employs dual copper catalyst systems activated by blue light irradiation [20] [21]. The first catalyst, a copper(I) bisphosphine phenoxide complex, removes bromine from alkyl bromides to generate alkyl radicals, while the second catalyst, a chiral copper(II) diamine complex, facilitates stereoselective C-N bond formation [20]. This methodology achieves yields of 53-95% with single enantiomer products, demonstrating tolerance to air and moisture conditions [21].

Bio-organocatalytic cascade reactions integrate biocatalytic and organocatalytic strategies for stereoselective amide synthesis [22]. The approach exploits the high chemo- and stereoselectivity of ω-transaminases for chiral amine synthesis from carbonyl compounds, coupled with choline chloride-catalyzed direct amidation [22]. This methodology adheres to green chemistry principles by eliminating hazardous reagents and solvents while employing mild reaction conditions and renewable catalytic systems [22].

Enzymatic asymmetric synthesis utilizes engineered transaminases to achieve high stereoselectivity in chiral amine formation [9] [23]. Bacterial transaminases from Arthrobacter species demonstrate excellent enantioselectivity with enantiomeric excess exceeding 99% in the conversion of prochiral ketones to chiral amines [9]. The methodology requires pyridoxal 5'-phosphate as an essential cofactor and benefits from cofactor recycling strategies to reduce production costs [23].

Asymmetric organocatalysis employs small organic molecules as chiral catalysts for stereoselective transformations [24]. Examples include the use of proline derivatives in asymmetric reactions and bifunctional thiourea catalysts in aza-Michael reactions for chiral amine synthesis [24]. These approaches offer excellent stereochemical control while avoiding the use of transition metals.

Starting Materials and Reagents

(S)-2-Aminobutanoic Acid Derivatives

(S)-2-Aminobutanoic acid serves as the primary chiral building block for the synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. This amino acid derivative possesses a chiral center at the α-position with molecular formula C₄H₉NO₂ and demonstrates excellent water solubility [25] [26].

Chemical synthesis approaches include the Hell-Volhard-Zelinskii reaction starting from 3-methylbutanoic acid [26] [27]. The process involves α-bromination using bromine and phosphorus tribromide, followed by nucleophilic substitution with ammonia to yield the amino acid [26]. Alternative methods utilize the amidomalonate synthesis, which provides greater flexibility in substrate scope [27].

Protected derivatives of (S)-2-aminobutanoic acid offer enhanced stability and reactivity in synthetic transformations. N-Benzoyl and N-Boc protected forms demonstrate improved solubility in organic solvents while maintaining stereochemical integrity [25] [26]. These derivatives undergo facile deprotection under mild acidic or basic conditions following amide bond formation.

Quality specifications for (S)-2-aminobutanoic acid derivatives require enantiomeric excess exceeding 99% as determined by chiral high-performance liquid chromatography [28]. Additional parameters include moisture content below 0.5%, heavy metal contamination less than 10 ppm, and microbiological specifications appropriate for pharmaceutical intermediates [28].

4-Chlorobutyryl Chloride Chemistry

4-Chlorobutyryl chloride functions as the key acylating agent in the synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. This highly reactive compound with molecular formula C₄H₆Cl₂O demonstrates exceptional electrophilic properties due to the acyl chloride functional group [1] [29].

Preparation from γ-butyrolactone represents the most common industrial synthesis route [2] [4]. The process involves reaction of γ-butyrolactone with thionyl chloride in the presence of anhydrous zinc chloride catalyst [2]. Optimal conditions include initial heating at 55-60°C for 1 hour, followed by gradual temperature elevation to 80°C over 5-6 hours [4]. The reaction proceeds through ring-opening and chlorination to yield 4-chlorobutyryl chloride with high purity [5].

Physical properties of 4-chlorobutyryl chloride include a boiling point of 173-174°C, density of 1.257 g/cm³ at 20°C, and flash point of 85°C [30]. The compound appears as a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides [1] [29]. Storage requires inert atmosphere conditions due to rapid hydrolysis in the presence of moisture [30].

Reactivity characteristics involve rapid nucleophilic acyl substitution reactions with alcohols and amines to form esters and amides respectively [1] [29]. The compound demonstrates high reactivity toward nucleophiles, making it an effective acylating agent for pharmaceutical synthesis [29]. Reaction rates depend on nucleophile strength and steric hindrance, with primary amines reacting more rapidly than secondary amines [5].

Safety considerations include potential for severe skin burns and eye damage, with fatal toxicity if inhaled [30]. The compound liberates toxic gases upon contact with water and requires handling under inert atmosphere conditions [30]. Personal protective equipment including chemical-resistant gloves, eye protection, and respiratory protection is mandatory during handling [30].

Applications in pharmaceutical synthesis extend beyond the target compound to include preparation of mitosene and mitosane analogs of mitomycin C, an antitumor antibiotic [5] [6]. The compound serves as an intermediate in fexofenadine synthesis and various agrochemical applications [6].

Reaction Parameters and Optimization

Optimization of reaction parameters for (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide synthesis requires systematic evaluation of multiple variables affecting yield, selectivity, and product quality. Advanced optimization strategies employ design of experiments approaches and process analytical technologies to identify optimal conditions [31].

Temperature control represents a critical parameter affecting both reaction rate and stereochemical outcome [3]. Optimal temperature ranges of 25-60°C balance reaction efficiency with prevention of racemization [3]. Lower temperatures favor stereochemical retention but may result in incomplete conversion, while elevated temperatures increase reaction rates but risk epimerization [32]. Temperature gradients in large-scale reactors require careful consideration to maintain uniform conditions [3].

Reaction time optimization involves balancing complete conversion with minimal side product formation [3]. Typical laboratory-scale reactions require 1-8 hours for complete conversion, while industrial processes may extend to 2-12 hours depending on scale and mixing efficiency [3]. Real-time monitoring using in-line analytical techniques enables precise determination of optimal reaction endpoints [31].

Solvent system selection significantly impacts substrate solubility, reaction rate, and product isolation [3]. Dichloromethane and tetrahydrofuran demonstrate excellent solvation properties for both starting materials and products [3]. Alternative green solvents such as 4-methylisopropylbenzene offer improved environmental profiles while maintaining synthetic efficiency [3]. Solvent-free conditions provide optimal sustainability but may require specialized equipment for adequate mixing [10].

Catalyst loading optimization balances reaction efficiency with cost considerations [3]. Optimal catalyst loadings of 1-10 mol% provide sufficient catalytic activity while minimizing catalyst costs [3]. Higher loadings may improve reaction rates but increase purification complexity and production costs [3]. Immobilized catalysts offer advantages in terms of recyclability and separation [9].

Substrate ratio optimization minimizes excess reagent usage while ensuring complete conversion [3]. Stoichiometric ratios of 1:1 to 1:1.2 provide optimal atom economy while accounting for potential side reactions [3]. Excess acylating agent may improve yields but increases waste generation and purification complexity [3].

Atmosphere control prevents oxidative degradation and maintains product quality [3]. Inert atmospheres using nitrogen or argon eliminate moisture and oxygen, preventing hydrolysis of acyl chlorides and oxidation of amino acid derivatives [3]. Proper gas management systems ensure consistent atmospheric conditions throughout the reaction [3].

Process monitoring strategies employ multiple analytical techniques for real-time reaction optimization [31]. High-performance liquid chromatography provides quantitative conversion data and impurity profiles [31]. Gas chromatography enables monitoring of volatile components and solvent levels [31]. Chiral chromatography ensures stereochemical purity throughout the reaction process [28].

Green Chemistry Approaches

Green chemistry principles guide the development of environmentally sustainable synthetic routes for (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. These approaches prioritize waste minimization, energy efficiency, and the use of renewable resources while maintaining synthetic effectiveness [33] [17].

Enzymatic synthesis methodologies represent the most sustainable approach to chiral amide synthesis [33]. Candida antarctica lipase B demonstrates exceptional performance in solvent-free amide formation using cyclopentyl methyl ether as a green solvent [33]. The methodology produces amides with excellent conversions and yields without intensive purification steps [33]. Environmental benefits include biodegradable catalysts, mild reaction conditions, and minimal waste generation [33].

Microwave-assisted green synthesis reduces energy consumption and reaction times while eliminating organic solvents [17] [18]. Ceric ammonium nitrate-catalyzed reactions under solvent-free conditions achieve 80-95% yields in 5-15 minutes [17]. The methodology generates minimal waste due to the absence of bulk solvents and simplified isolation procedures [18]. Energy efficiency improvements result from reduced heating requirements and faster reaction rates [17].

Mechanochemical approaches eliminate the need for organic solvents while achieving high atom economy [19]. Solid-state reactions using uronium-based coupling reagents deliver amides in 70-96% yields within 30-90 minutes [19]. The methodology maintains stereochemical integrity adjacent to carbonyl centers and streamlines isolation procedures for solid products [19]. Environmental benefits include elimination of volatile organic compounds and reduced waste generation [19].

Continuous flow processing improves process efficiency while reducing environmental impact [12] [11]. Flow chemistry systems enable precise control of reaction parameters, leading to improved selectivity and reduced byproduct formation [13]. Continuous processing reduces batch-to-batch variability and enables automated operation with minimal operator intervention [11]. Waste reduction results from improved yields and simplified purification requirements [12].

Direct amidation strategies eliminate the need for activated coupling reagents and reduce synthetic complexity [10] [34]. Sodium tert-butoxide-mediated synthesis enables direct coupling of unactivated esters with amines under transition-metal-free conditions [10]. The methodology operates at room temperature with minimal solvent usage and simplified workup procedures [10]. Environmental benefits include reduced reagent consumption and elimination of metal catalysts [34].

Covalent Organic Framework-based photocatalysis represents an innovative approach using red light activation for sustainable amide synthesis [35] [34]. The TTT-DHTD COF catalyst demonstrates high efficiency and excellent recyclability in direct synthesis from alcohols [35]. Advantages include mild reaction conditions, red light penetration suitable for large-scale applications, and tolerance to various functional groups [34]. The methodology offers reduced energy consumption compared to thermal processes [35].

Biocatalytic cascade reactions integrate multiple enzymatic transformations for enhanced sustainability [22]. ω-Transaminase and choline chloride-catalyzed systems provide access to chiral amides with excellent stereoselectivity [22]. The methodology employs renewable catalytic systems and operates under mild aqueous conditions [22]. Microwave-assisted heating accelerates reaction rates while enhancing yields and reducing energy consumption [22].